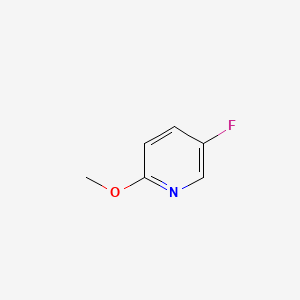

5-Fluoro-2-methoxypyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c1-9-6-3-2-5(7)4-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGABXVZIHADCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382485 | |

| Record name | 5-fluoro-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51173-04-7 | |

| Record name | 5-fluoro-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical and Physical Properties of 2-Methoxy-5-Fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-5-fluoropyridine is a key heterocyclic building block in medicinal chemistry, playing a crucial role as an intermediate in the synthesis of various pharmaceutical compounds, most notably in the development of targeted cancer therapies. Its specific arrangement of a methoxy group and a fluorine atom on the pyridine ring imparts unique electronic properties and reactivity, making it a valuable synthon for drug discovery. This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Methoxy-5-fluoropyridine, detailed experimental protocols for its synthesis and analysis, and its application in the synthesis of kinase inhibitors.

Chemical and Physical Properties

Tabulated Physical and Chemical Data

The following tables summarize the key physical and chemical properties of 2-Methoxy-5-fluoropyridine.

| Identifier | Value | Source |

| IUPAC Name | 2-Methoxy-5-fluoropyridine | N/A |

| CAS Number | 51173-04-7 | [2] |

| Molecular Formula | C₆H₆FNO | [2] |

| Molecular Weight | 127.12 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Property | Value | Notes | Source |

| Boiling Point | 144.8 ± 20.0 °C | Predicted | [2] |

| Density | 1.146 ± 0.06 g/cm³ | Predicted | [2] |

| pKa | 0.98 ± 0.10 | Predicted | [1] |

| Solubility | Good solubility in organic solvents, limited in water. | Qualitative | N/A |

| Storage | Inert atmosphere, store in freezer under -20°C. | [1] |

Note: Many of the physical properties are predicted values and should be considered as estimates. Experimental verification is recommended.

Experimental Protocols

Synthesis of 2-Methoxy-5-fluoropyridine

A common synthetic route to 2-Methoxy-5-fluoropyridine involves a diazotization reaction of 2-methoxy-5-aminopyridine, followed by a fluorination reaction.[3] The following is a representative experimental protocol based on this approach.

Materials:

-

2-Methoxy-5-aminopyridine

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Tetrafluoroboric acid (HBF₄)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization: Dissolve 2-methoxy-5-aminopyridine in a solution of hydrochloric acid and water, and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

Fluorination: To the cold diazonium salt solution, slowly add tetrafluoroboric acid.

-

Allow the reaction mixture to warm to room temperature and then gently heat to 35-45 °C until nitrogen evolution ceases.

-

Work-up and Purification: Cool the reaction mixture and neutralize it with a sodium hydroxide solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 2-Methoxy-5-fluoropyridine.

Spectroscopic Analysis

The structure and purity of 2-Methoxy-5-fluoropyridine can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons on the pyridine ring and the three protons of the methoxy group. The fluorine atom will cause splitting of the adjacent proton signals.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the six carbon atoms in the molecule. The carbon attached to the fluorine will show a large coupling constant.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C-O stretching of the methoxy group, and C-F stretching.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 127.12).

Role in Drug Development: An Intermediate for Kinase Inhibitors

2-Methoxy-5-fluoropyridine is not known to be directly involved in biological signaling pathways. Instead, its significance in drug development lies in its role as a crucial intermediate for the synthesis of complex, biologically active molecules.[2] A prominent example is its use in the synthesis of Larotrectinib , a potent and selective inhibitor of tropomyosin receptor kinases (TRK).[2][4]

NTRK gene fusions are oncogenic drivers in a variety of solid tumors.[4] The resulting TRK fusion proteins are constitutively active, leading to uncontrolled cell proliferation and tumor growth.[4] Larotrectinib functions by blocking the ATP-binding site of the TRK proteins, thereby inhibiting their kinase activity and downstream signaling pathways.[4]

The synthesis of Larotrectinib and other similar kinase inhibitors often involves the coupling of the 2-methoxy-5-fluoropyridine moiety with other complex chemical fragments. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule.

Safety and Handling

2-Methoxy-5-fluoropyridine is classified as a flammable liquid and an irritant.[1] Appropriate safety precautions should be taken during its handling and storage.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term storage, an inert atmosphere and freezing temperatures (-20°C) are recommended.[1]

Conclusion

2-Methoxy-5-fluoropyridine is a valuable and versatile building block for the pharmaceutical industry. Its well-defined chemical and physical properties, coupled with established synthetic routes, make it an important intermediate for the development of innovative therapeutics, particularly in the field of oncology. A thorough understanding of its characteristics, handling requirements, and role in the synthesis of complex drug molecules is essential for researchers and drug development professionals.

References

- 1. 2-Methoxy-5-fluoropyridine manufacturers and suppliers in india [chemicalbook.com]

- 2. 2-Methoxy-5-fluoropyridine CAS#: 51173-04-7 [m.chemicalbook.com]

- 3. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]

- 4. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of 5-Fluoro-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methoxypyridine is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to the prevalence of the fluorinated pyridine motif in bioactive molecules.[1] The fluorine substituent can significantly influence the pharmacokinetic and physicochemical properties of a compound, making its unambiguous characterization essential.[1] This technical guide provides a summary of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and analysis of similar chemical structures.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.05 | d | ~3.0 | 1H | H-6 |

| ~7.45 | dd | ~9.0, 3.0 | 1H | H-4 |

| ~6.80 | dd | ~9.0, 4.0 | 1H | H-3 |

| ~3.90 | s | - | 3H | -OCH₃ |

Note: The chemical shifts and coupling constants are estimates. The multiplicity of H-6 is a doublet due to coupling with H-4. H-4 shows doublet of doublets splitting due to coupling with H-3 and H-6. H-3 also appears as a doublet of doublets from coupling to H-4 and the fluorine at position 5.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~163.5 (d, J ≈ 235 Hz) | C-5 |

| ~159.0 | C-2 |

| ~140.0 (d, J ≈ 25 Hz) | C-6 |

| ~125.0 (d, J ≈ 20 Hz) | C-4 |

| ~110.0 (d, J ≈ 5 Hz) | C-3 |

| ~53.0 | -OCH₃ |

Note: The chemical shifts are approximate. Carbons in proximity to the fluorine atom are expected to exhibit coupling, resulting in doublets with characteristic C-F coupling constants.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| 1600-1450 | Strong | Aromatic C=C and C=N stretching |

| 1300-1200 | Strong | C-O-C asymmetric stretch |

| 1200-1000 | Strong | C-F stretch |

| 1050-1000 | Medium | C-O-C symmetric stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 127 | 100 | [M]⁺ (Molecular Ion) |

| 112 | Moderate | [M - CH₃]⁺ |

| 98 | Moderate | [M - CHO]⁺ |

| 84 | Moderate | [M - CH₃ - CO]⁺ |

Note: The fragmentation pattern is a prediction. The molecular ion peak is expected to be prominent. The relative intensities are estimates.

Experimental Protocols

The following are generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 or 500 MHz NMR spectrometer.

Procedure:

-

Sample Preparation: Accurately weigh 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.[1]

-

Filtration: To remove any particulate matter that could affect spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Acquire the ¹H spectrum using a standard single-pulse experiment.

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Perform phase and baseline corrections.

-

Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: An FT-IR spectrometer.

Procedure (Thin Film Method for Solids):

-

Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like dichloromethane or acetone.[3]

-

Film Deposition: Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[3]

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty spectrometer.

-

Acquire the infrared spectrum of the sample.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).

Procedure (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the ion source. For a volatile compound like this compound, this can be done via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a radical cation (the molecular ion).[4]

-

Fragmentation: The high energy of the ionization process causes the molecular ion to fragment into smaller, charged species.[4]

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Presentation: The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis of a chemical compound.

References

Molecular structure and weight of 5-Fluoro-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and physicochemical properties of 5-Fluoro-2-methoxypyridine. It includes detailed experimental protocols for its synthesis and characterization, alongside a summary of its key quantitative data.

Molecular Structure and Properties

This compound is a substituted pyridine derivative with the molecular formula C₆H₆FNO.[1] It is characterized by a pyridine ring functionalized with a fluorine atom at the 5-position and a methoxy group at the 2-position.[1] This substitution pattern imparts specific electronic properties to the molecule, making it a valuable intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other therapeutic agents.[1] The fluorine atom can enhance metabolic stability and lipophilicity, while the methoxy group can influence the reactivity of the pyridine ring.[1]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₆FNO | [1] |

| Molecular Weight | 127.12 g/mol | |

| Appearance | White crystalline powder | [1] |

| Boiling Point | ~144.8 °C at 760 mmHg | [1] |

| Density | ~1.146 g/cm³ | [1] |

| CAS Number | 51173-04-7 | [1] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the diazotization of 2-methoxy-5-aminopyridine followed by a fluorination reaction.[2]

Materials:

-

2-methoxy-5-aminopyridine

-

Hydrochloric acid (HCl) or other suitable acid

-

Sodium nitrite (NaNO₂)

-

Tetrafluoroboric acid (HBF₄) or another fluorinating agent

-

Appropriate solvents (e.g., water, organic solvents for extraction)

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Dissolve 2-methoxy-5-aminopyridine in an acidic solution (e.g., aqueous HCl) and cool the mixture to 0-5 °C in an ice bath.[2]

-

Slowly add a solution of sodium nitrite in water dropwise to the cooled mixture while maintaining the temperature between 0-5 °C to form the diazonium salt intermediate.[2]

-

To the diazonium salt solution, add the fluorinating agent (e.g., tetrafluoroboric acid) at low temperature.[2]

-

Allow the reaction mixture to warm to room temperature and then gently heat to 35-45 °C to complete the fluorination.[2]

-

After the reaction is complete, neutralize the mixture and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography.

Characterization Protocols

Objective: To confirm the molecular structure of this compound by analyzing the chemical shifts and coupling constants of the hydrogen (¹H) and carbon (¹³C) nuclei.

Instrumentation: 400 MHz (or higher) NMR Spectrometer

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-2048 scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.

Objective: To determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Instrumentation: Mass spectrometer with Electron Ionization (EI) source.

Sample Introduction:

-

Introduce a small amount of the sample into the ion source via a direct insertion probe or by injection of a dilute solution in a volatile solvent.

Data Acquisition:

-

Ionize the sample using a standard electron energy of 70 eV.

-

Scan a mass range of approximately m/z 30-200.

-

The molecular ion peak (M⁺) is expected at m/z 127.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

References

The Strategic Imperative of Fluorine: An In-depth Technical Guide to its Electronic Effects on the Pyridine Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into the pyridine ring is a pivotal strategy in modern medicinal chemistry, exerting profound electronic effects that significantly alter the molecule's physicochemical properties and reactivity. This guide provides a comprehensive analysis of these effects, offering a valuable resource for researchers in drug discovery and development. We delve into the modulation of basicity (pKa), the characteristic signatures in Nuclear Magnetic Resonance (NMR) spectroscopy, and the enhanced reactivity in nucleophilic aromatic substitution (SNAr) reactions. Quantitative data is presented in structured tables for comparative analysis. Detailed experimental protocols for key synthetic and analytical procedures are provided, alongside illustrative diagrams generated using Graphviz to clarify reaction mechanisms and workflows.

Introduction: The Unique Influence of Fluorine

Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond make it a unique tool for tuning the properties of bioactive molecules.[1] When incorporated into the pyridine ring, an already electron-deficient heterocycle, fluorine's strong inductive electron-withdrawing effect dominates. This effect is most pronounced at the positions ortho and para to the fluorine atom. While fluorine possesses lone pairs that could participate in resonance donation, its inductive effect is overwhelmingly stronger, leading to a net electron withdrawal from the ring system. This fundamental electronic perturbation has significant consequences for the molecule's pKa, its interaction with magnetic fields in NMR spectroscopy, and its susceptibility to nucleophilic attack.

Modulation of Basicity (pKa)

The strong electron-withdrawing nature of fluorine significantly reduces the electron density on the pyridine nitrogen, thereby decreasing its basicity and lowering its pKa.[2] This modulation is critical in drug design, as it can improve oral bioavailability and alter the ionization state of a drug at physiological pH.[2]

Table 1: Comparison of pKa Values for Pyridine and its Monofluorinated Derivatives

| Compound | pKa |

| Pyridine | 5.25 |

| 2-Fluoropyridine | -0.44 |

| 3-Fluoropyridine | 2.97[3] |

| 4-Fluoropyridine | 1.95 |

| Note: Data compiled from various sources.[2][3] The pKa of 2-Fluoropyridine is notably lower due to the proximity of the fluorine atom to the nitrogen. |

Spectroscopic Signatures: 1H, 13C, and 19F NMR

NMR spectroscopy is an indispensable tool for the characterization of fluorinated pyridines. The presence of fluorine leaves a distinct footprint in 1H, 13C, and 19F NMR spectra.

-

1H NMR: Protons on the fluorinated pyridine ring exhibit complex splitting patterns due to coupling with the 19F nucleus (nJHF). The magnitude of this coupling constant decreases with the number of bonds separating the proton and fluorine atoms.

-

13C NMR: The carbon atom directly bonded to fluorine shows a large one-bond coupling constant (1JCF), which is a key diagnostic feature.[4] Other carbons in the ring also exhibit smaller C-F coupling constants.

-

19F NMR: 19F NMR is highly sensitive to the electronic environment of the fluorine atom.[4] The chemical shift provides valuable information about the position of fluorine on the pyridine ring.

Table 2: Representative NMR Data for Monofluoropyridines

| Compound | 19F Chemical Shift (ppm, relative to CFCl3) |

| 2-Fluoropyridine | Varies by solvent and reference[5] |

| 3-Fluoropyridine | Varies by solvent and reference[6] |

Note: 19F chemical shifts are highly dependent on the solvent, concentration, and reference standard used.[7][8] The provided links offer access to spectral data under specific conditions.

Enhanced Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Fluoropyridines, particularly those with fluorine at the 2- and 4-positions, exhibit significantly enhanced reactivity towards nucleophiles in SNAr reactions.[9] This heightened reactivity is a direct consequence of fluorine's strong electron-withdrawing ability, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.[9] Paradoxically, while the C-F bond is the strongest single bond to carbon, fluoride is an excellent leaving group in these reactions because the rate-determining step is the initial nucleophilic attack.[9]

The reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine.[9][10][11] This allows for the use of milder reaction conditions, which is advantageous when working with complex molecules bearing sensitive functional groups.[9][10]

General Mechanism of SNAr on 2-Fluoropyridine

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

Caption: General mechanism of SNAr on 2-fluoropyridine.

Experimental Protocols

Synthesis of 4-Fluoropyridine via the Balz-Schiemann Reaction

This protocol is adapted from a detailed experimental procedure.[12]

-

Preparation of Tetrafluoroboric Acid Solution: In a suitable vessel, cool a 48% aqueous solution of tetrafluoroboric acid.

-

Diazotization: To the cooled tetrafluoroboric acid, add 4-aminopyridine. Heat gently to dissolve, then cool in an ice-water bath until fine crystals of 4-pyridylammonium tetrafluoroborate appear. Slowly add a solution of sodium nitrite while maintaining the temperature between 5-9 °C.

-

Decomposition: After the addition of sodium nitrite is complete, stir the reaction mixture for an additional 30 minutes at 5-10 °C, then allow it to warm to room temperature.

-

Work-up: Slowly add the reaction mixture to a solution of sodium bicarbonate. The product, 4-fluoropyridine, can be isolated by extraction with a suitable organic solvent. Due to the potential for polymerization, a modified extraction process involving decantation may be necessary.[12]

General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine Nucleophile

This protocol is a general guide for the reaction of a fluoropyridine with an amine nucleophile.[9]

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., K₃PO₄, 1.5 equivalents).

-

Addition of Reagents: Add the fluoropyridine (1.0 equivalent) and the amine nucleophile (e.g., morpholine, 1.2 equivalents).

-

Solvent: Add an anhydrous solvent (e.g., tert-amyl alcohol) to achieve a suitable concentration (e.g., 0.2 M).

-

Reaction Conditions: Stir the reaction mixture and heat to an appropriate temperature (e.g., 110 °C). Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by a suitable method, such as column chromatography.

Caption: Typical experimental workflow for SNAr reactions.

Conclusion

The strategic placement of fluorine on the pyridine ring offers a powerful and versatile tool for medicinal chemists to fine-tune the electronic properties of drug candidates. The predictable effects on pKa, the distinct spectroscopic handles for characterization, and the significantly enhanced reactivity in SNAr reactions underscore the importance of fluorinated pyridines in modern drug discovery. The data and protocols presented in this guide serve as a practical resource for researchers to leverage these electronic effects in the design and synthesis of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 3-Fluoropyridine CAS#: 372-47-4 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

An In-Depth Technical Guide to the Reactivity and Stability of 5-Fluoro-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methoxypyridine is a key heterocyclic building block in modern medicinal chemistry and drug development. Its unique electronic properties, arising from the interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group on the pyridine core, govern its reactivity and stability, making it a versatile scaffold for the synthesis of complex molecular architectures.[1] The strategic incorporation of a fluorine atom can significantly enhance the metabolic stability and lipophilicity of drug candidates, while the methoxy group provides a handle for further functionalization.[1] This technical guide provides a comprehensive overview of the reactivity and stability of this compound, presenting key data, experimental protocols, and mechanistic insights to aid researchers in its effective utilization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 51173-04-7 | [1] |

| Molecular Formula | C₆H₆FNO | [2] |

| Molecular Weight | 127.12 g/mol | [2] |

| Appearance | White crystalline powder | [1] |

| Boiling Point | ~144.8 °C at 760 mmHg | [1] |

| Density | ~1.146 g/cm³ | [1] |

Reactivity Profile

The reactivity of this compound is dictated by the electronic nature of the substituted pyridine ring. The pyridine nitrogen and the fluorine atom are electron-withdrawing, rendering the ring electron-deficient and susceptible to nucleophilic attack. Conversely, the methoxy group is electron-donating, influencing the regioselectivity of electrophilic substitution reactions.

Electrophilic Aromatic Substitution

The electron-donating methoxy group at the 2-position directs electrophiles primarily to the 3-position. The electron-withdrawing nature of the pyridine ring and the fluorine atom generally deactivates the ring towards electrophilic aromatic substitution compared to benzene.

Bromination:

A common electrophilic substitution reaction is bromination. For the closely related 2-methoxy-5-fluoropyridine, bromination with N-bromosuccinimide (NBS) in anhydrous tetrahydrofuran at elevated temperatures affords 3-bromo-5-fluoro-2-methoxypyridine in good yields.[3]

Nitration:

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring, enhanced by the fluorine atom, makes this compound a substrate for nucleophilic aromatic substitution (SNA_r). The relative reactivity of leaving groups in SNA_r reactions on pyridines can be complex, but generally, halogens at the 2- and 4-positions are more readily displaced.

Metal-Catalyzed Cross-Coupling Reactions

Halogenated derivatives of this compound are valuable substrates for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling:

While specific examples for this compound are not detailed in the provided results, general protocols for the Suzuki-Miyaura coupling of similar chloro- and bromo-pyridines are available. These reactions typically employ a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., SPhos, XPhos), and a base (e.g., K₃PO₄, Cs₂CO₃) in a suitable solvent system like dioxane/water or toluene.[5][6] The reactivity of the halide follows the general trend I > Br > Cl.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination allows for the formation of C-N bonds. General protocols for the amination of related bromopyrimidines suggest that a palladium catalyst, a suitable phosphine ligand, and a base are required.[3][7] The choice of ligand and base is crucial for achieving high yields and can depend on the nature of the amine.

Directed ortho-Metalation (DoM)

The methoxy group at the 2-position can act as a directing group for ortho-lithiation. Treatment of methoxypyridines with strong bases like n-butyllithium or lithium diisopropylamide (LDA) can lead to deprotonation at the adjacent 3-position, creating a nucleophilic center that can be trapped with various electrophiles.[8][9][10] This provides a powerful method for the regioselective functionalization of the pyridine ring.

Directed ortho-Metalation of this compound.

Cleavage of the Methoxy Group

The 2-methoxy group can be cleaved to the corresponding 2-hydroxypyridine. This is typically achieved by treatment with strong acids such as hydrochloric acid at elevated temperatures.[11]

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and use in synthetic transformations.

Thermal Stability

While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is not available in the provided search results, thermal analysis of related pyridine derivatives indicates that decomposition temperatures can vary significantly based on the substitution pattern.[7][12][13] As a general precaution, fluorinated organic compounds should be handled with care at elevated temperatures.

Hydrolytic Stability

The methoxy group of this compound can undergo hydrolysis under acidic conditions to form 5-fluoro-2-hydroxypyridine.[11] The rate of this hydrolysis is expected to be pH-dependent, with faster rates at lower pH.[14] Detailed kinetic studies to establish a pH-rate profile have not been found.

Photostability

Fluorinated aromatic compounds can be susceptible to photodegradation.[15][16] The C-F bond on the pyridine ring may undergo photolytic cleavage, potentially leading to the formation of fluoride ions and other degradation products. The quantum yield of photodegradation, a measure of the efficiency of this process, has not been reported for this compound.[17][18][19][20] Studies on other fluorinated pharmaceuticals suggest that the stability of the C-F bond can be influenced by the presence of other functional groups and the reaction conditions.[15][21]

Experimental Protocols

Synthesis of 3-Bromo-5-fluoro-2-methoxypyridine via Electrophilic Bromination[3]

Materials:

-

2-Methoxy-5-fluoropyridine

-

N-Bromosuccinimide (NBS)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

In a dried reaction flask under a nitrogen atmosphere, dissolve 2-methoxy-5-fluoropyridine in anhydrous THF.

-

Add N-bromosuccinimide (NBS) to the solution.

-

Heat the reaction mixture to 70 °C and stir for several hours (typically 5 hours).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method (e.g., column chromatography) to yield 3-bromo-5-fluoro-2-methoxypyridine.

Workflow for the electrophilic bromination of 2-methoxy-5-fluoropyridine.

General Protocol for Suzuki-Miyaura Coupling of a Halogenated this compound Derivative (Adapted from[5][6])

Materials:

-

Halogenated this compound (e.g., 3-bromo-5-fluoro-2-methoxypyridine)

-

Arylboronic acid or ester

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine ligand (e.g., SPhos, XPhos)

-

Base (e.g., K₃PO₄, Cs₂CO₃)

-

Degassed solvent (e.g., 1,4-dioxane/water, toluene)

Procedure:

-

In an oven-dried reaction vial under an inert atmosphere (e.g., nitrogen or argon), combine the halogenated this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), the palladium catalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (e.g., 2.0 equiv).

-

Add the degassed solvent.

-

Seal the vial and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated area, preferably in a fume hood.[15][16][22] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[5] Avoid inhalation of dust or vapors and contact with skin and eyes.[5] Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[15] In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[15] Thermal decomposition may produce hazardous substances such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[15]

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of biologically active molecules. Its reactivity is characterized by a propensity for electrophilic substitution at the 3-position, susceptibility to nucleophilic aromatic substitution, and utility in palladium-catalyzed cross-coupling reactions. While generally stable under standard conditions, it can undergo hydrolysis under acidic conditions and may be sensitive to heat and light. A thorough understanding of its reactivity and stability profile, as outlined in this guide, is essential for its successful application in research and development. Further quantitative studies on its reaction kinetics and stability would be beneficial for process optimization and safety assessment.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C6H6FNO | CID 2783175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 5-Fluoro-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. arkat-usa.org [arkat-usa.org]

- 10. researchgate.net [researchgate.net]

- 11. 5-Fluoro-2-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]

- 12. rose-hulman.edu [rose-hulman.edu]

- 13. Thermal Analysis | Materials Research Institute [mri.psu.edu]

- 14. webassign.net [webassign.net]

- 15. fishersci.com [fishersci.com]

- 16. 5-Fluoro-2-methylpyridine - Safety Data Sheet [chemicalbook.com]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review About Photophysical and Photochemical Pathways | MDPI [mdpi.com]

- 19. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 20. Determining Fluorescence Quantum Yield for 5-(2-(Dimethylamino)-6-Methoxypyrimidin-4-yl)-Furan-2-Carbaldehyde Using Simultaneous Absorption and Fluorescence Emission (SAFE) Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. fishersci.com [fishersci.com]

- 22. chemicalbook.com [chemicalbook.com]

The Strategic Imperative of Fluorine in Pyridine-Based Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pyridine-based scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a comprehensive technical overview of the multifaceted roles of fluorine substitution in pyridine drug discovery, offering insights into its impact on key pharmaceutical parameters, detailed experimental methodologies, and a visual representation of relevant biological pathways and discovery workflows.

The Impact of Fluorine Substitution on Physicochemical and Pharmacokinetic Properties

The introduction of fluorine atoms into the pyridine ring can induce significant changes in a molecule's electronic and steric properties, leading to improvements in metabolic stability, binding affinity, acidity (pKa), and bioavailability. These modifications are critical for transforming a promising lead compound into a viable drug candidate.

Modulation of Basicity (pKa)

Fluorine's high electronegativity exerts a strong electron-withdrawing effect, which can significantly lower the pKa of the pyridine nitrogen. This reduction in basicity can be advantageous for several reasons. A lower pKa can decrease unwanted interactions with acidic organelles, reduce off-target effects, and improve oral bioavailability by modulating the ionization state of the drug at physiological pH.

| Compound | pKa[1] |

| Pyridine | 5.25 |

| 2-Fluoropyridine | -0.44 |

| 3-Fluoropyridine | 2.97 |

| 4-Fluoropyridine | 1.95 |

Note: The pKa of 2-Fluoropyridine is notably lower due to the proximity of the fluorine atom to the nitrogen.

Enhancement of Metabolic Stability

One of the most significant advantages of fluorine substitution is the blockage of metabolically susceptible C-H bonds, thereby preventing oxidation by cytochrome P450 (CYP) enzymes. This "metabolic blocking" effect can dramatically increase a drug's half-life and oral bioavailability.

| Compound Pair | Non-fluorinated Analogue (t½, min) | Fluorinated Analogue (t½, min) | Fold Improvement |

| Example 1 | 15 | 90 | 6 |

| Example 2 | < 5 | 45 | > 9 |

| Example 3 | 30 | > 120 | > 4 |

Note: This table presents illustrative data from hypothetical but representative compound pairs to demonstrate the typical impact of fluorination on metabolic half-life (t½) in human liver microsomes. Actual values are compound-specific.

Improvement of Binding Affinity

Fluorine can enhance binding affinity to a biological target through various mechanisms. It can participate in favorable electrostatic interactions, including hydrogen bonds and halogen bonds, with amino acid residues in the protein's binding pocket. Furthermore, the introduction of fluorine can induce a conformational change in the molecule, pre-organizing it for a more favorable binding orientation.

| Kinase Target | Non-fluorinated Pyridine Inhibitor (IC50, nM) | Fluorinated Pyridine Inhibitor (IC50, nM) | Fold Improvement |

| Kinase A | 250 | 50 | 5 |

| Kinase B | 120 | 15 | 8 |

| Kinase C | 800 | 100 | 8 |

Note: This table provides representative data to illustrate the potential for fluorine substitution to improve the inhibitory potency (IC50) of pyridine-based kinase inhibitors.

Modulation of Lipophilicity and Bioavailability

The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, the introduction of a trifluoromethyl (CF3) group often decreases it. This ability to fine-tune lipophilicity is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its oral bioavailability.

Case Studies: FDA-Approved Drugs Featuring Fluorinated Pyridines

The successful application of fluorinated pyridines in drug design is evident in several FDA-approved drugs.

| Drug Name | Fluorinated Pyridine Moiety | Therapeutic Area |

| Vericiguat | 5-Fluoro-1H-pyrazolo[3,4-b]pyridine | Heart Failure |

| Alpelisib | 2-(Trifluoromethyl)-5-aminopyridine | Breast Cancer |

| Lemborexant | 5-Fluoropyridine | Insomnia |

Pharmacokinetic Profiles of Selected Drugs

| Drug | Cmax (ng/mL) | Tmax (hr) | Bioavailability (%) |

| Vericiguat | 350 (at 10 mg dose)[2] | ~4 (with food)[2] | 93 (with food)[2] |

| Alpelisib | 150 mg QD (MTD with paclitaxel)[3] | - | - |

| Lemborexant | - | 1-3[4] | - |

Note: Cmax and Tmax values can vary based on dosage and patient population. MTD: Maximum Tolerated Dose. Data for Alpelisib and Lemborexant are less specific in the provided search results.

Experimental Protocols

Synthesis of Fluorinated Pyridines

This protocol describes a direct C-H fluorination of pyridines at the position adjacent to the nitrogen atom.

Materials:

-

Substituted pyridine

-

Silver(II) fluoride (AgF2)

-

Anhydrous acetonitrile (MeCN)

-

Round-bottomed flask

-

Magnetic stir bar

-

Nitrogen inlet

Procedure:

-

To an oven-dried round-bottomed flask equipped with a magnetic stir bar, add the substituted pyridine (1.0 equiv).

-

Add anhydrous acetonitrile.

-

Fit the flask with a rubber septum and nitrogen inlet.

-

In a single portion, add silver(II) fluoride (3.0 equiv) to the stirred solution.

-

Stir the reaction mixture at room temperature for the appropriate time, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble silver salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated pyridine.

The following is a key step in the synthesis of Vericiguat, involving the construction of the 5-fluoro-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate core.[5]

Materials:

-

5-amino-1H-pyrazole-3-carboxylate (A)

-

Aldehyde (B)

-

Appropriate solvent and reagents for condensation

Procedure:

-

Condense 5-amino-1H-pyrazole-3-carboxylate (A) with the aldehyde (B) to construct the 5-fluoro-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (C).

-

Further steps involve the construction of the pyrimidine-4,5,6-triamine derivative and subsequent reactions to yield Vericiguat.

A crucial step in the synthesis of Alpelisib involves the amide coupling of (S)-2-amino-N-(1,1-dimethyl-2-oxo-2-((S)-pyrrolidin-2-yl)ethyl)-2-methylpropanamide with 2-amino-5-(trifluoromethyl)pyridine.

Materials:

-

(S)-2-amino-N-(1,1-dimethyl-2-oxo-2-((S)-pyrrolidin-2-yl)ethyl)-2-methylpropanamide

-

2-amino-5-(trifluoromethyl)pyridine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve the carboxylic acid and amine components in THF.

-

Add DIPEA and HATU to the solution.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by LC-MS.

-

Work up the reaction mixture and purify the product by chromatography to obtain Alpelisib.

The final step in the synthesis of Lemborexant involves the amidation of (1R,2S)-2-{[(2,4-dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)cyclopropane-1-carboxylic acid with 5-fluoro-2-aminopyridine.[6]

Materials:

-

(1R,2S)-2-{[(2,4-dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)cyclopropane-1-carboxylic acid

-

5-fluoro-2-aminopyridine

-

T3P (Propylphosphonic anhydride)

-

Appropriate solvent and base

Procedure:

-

Combine the carboxylic acid and aminopyridine in a suitable solvent.

-

Add T3P and a base to facilitate the amidation reaction.

-

Stir the reaction at room temperature until completion.

-

Purify the crude product via recrystallization to yield Lemborexant.[6]

Pharmacological Evaluation

This protocol outlines a general procedure for determining the IC50 of a fluorinated pyridine inhibitor against a target kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

-

Purified recombinant kinase

-

Biotinylated substrate peptide

-

ATP

-

TR-FRET detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin)

-

Assay buffer

-

Test compound (fluorinated pyridine derivative)

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a microplate, add the kinase, biotinylated substrate peptide, and test compound dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time.

-

Stop the reaction and add the TR-FRET detection reagents.

-

Incubate the plate in the dark to allow for signal development.

-

Read the plate on a TR-FRET-compatible plate reader.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

This protocol provides a general framework for a single-dose pharmacokinetic study in rodents.

Materials:

-

Test compound (fluorinated pyridine derivative)

-

Vehicle for dosing (e.g., saline, PEG400)

-

Rodent model (e.g., mice or rats)

-

Blood collection supplies (e.g., capillaries, collection tubes with anticoagulant)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Fast the animals overnight before dosing.

-

Administer the test compound to the animals via the desired route (e.g., oral gavage or intravenous injection).

-

Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Process the blood samples to obtain plasma.

-

Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the test compound.

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life (t½).

Mandatory Visualizations

Caption: Vericiguat stimulates sGC, leading to increased cGMP and vasodilation.

Caption: Alpelisib inhibits PI3Kα, blocking downstream signaling for cell growth.

References

- 1. 3-Fluoropyridine CAS#: 372-47-4 [m.chemicalbook.com]

- 2. Vericiguat, a novel sGC stimulator: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Phase Ib, open-label, dose-finding study of alpelisib in combination with paclitaxel in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN111057051A - Novel synthesis method of PI3K inhibitor Alpelisib - Google Patents [patents.google.com]

- 5. ijnrd.org [ijnrd.org]

- 6. The synthesis method of Lemborexant_Chemicalbook [chemicalbook.com]

5-Fluoro-2-methoxypyridine: A Versatile Building Block in Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Fluoro-2-methoxypyridine has emerged as a pivotal heterocyclic building block in the landscape of synthetic chemistry, particularly within the realms of medicinal chemistry, agrochemicals, and materials science. Its unique electronic properties, stemming from the strategic placement of a fluorine atom and a methoxy group on the pyridine ring, render it a highly versatile synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, spectroscopic signature, synthesis, and key applications of this compound, complete with detailed experimental protocols and visual representations of its utility in synthetic and biological pathways.

Physicochemical and Spectroscopic Profile

This compound is a white crystalline powder at room temperature, possessing a distinct set of physical and chemical characteristics that are crucial for its handling and reactivity in various chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 51173-04-7 | |

| Molecular Formula | C₆H₆FNO | [1] |

| Molecular Weight | 127.12 g/mol | [2] |

| Boiling Point | ~144.8 °C at 760 mmHg | |

| Density | ~1.146 g/cm³ | |

| Physical State | White crystalline powder | |

| Melting Point | Data not consistently available, described as a low-melting solid. | [3] |

| Solubility | Soluble in common organic solvents such as DMSO and methanol. | [4] |

Spectroscopic Data:

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Predicted shifts are influenced by the electron-withdrawing fluorine and electron-donating methoxy group. |

| ¹³C NMR | Characteristic shifts for the pyridine ring carbons are observed, with notable splitting patterns due to C-F coupling. |

| Mass Spectrometry | The molecular ion peak [M]+ is expected at m/z 127, with fragmentation patterns corresponding to the loss of methyl and methoxy groups. |

Synthesis of this compound

A common synthetic route to this compound involves a diazotization-fluorination reaction of 2-methoxy-5-aminopyridine.[5]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-methoxy-5-aminopyridine

-

Hydrochloric acid (HCl) or other suitable acid

-

Sodium nitrite (NaNO₂)

-

Fluorinating agent (e.g., HBF₄)

-

Appropriate solvents

Procedure:

-

Dissolve 2-methoxy-5-aminopyridine in an acidic solution and cool the mixture to 0-5 °C.[5]

-

Slowly add a solution of sodium nitrite to the cooled mixture to form the diazonium salt intermediate.[5]

-

Introduce the fluorinating reagent to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to 35-45 °C to complete the fluorination.[5]

-

Work-up the reaction mixture by neutralization and extraction with an organic solvent.

-

Purify the crude product by distillation or column chromatography to yield this compound.

Caption: Synthetic pathway for this compound.

Key Reactions and Applications in Drug Discovery

This compound is a key intermediate in the synthesis of numerous pharmaceutically active compounds, particularly kinase inhibitors used in targeted cancer therapy. Its utility is showcased in its application to palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. This compound can be functionalized through this reaction, though it often requires conversion to a boronic acid or ester derivative first. Alternatively, halogenated derivatives of this compound can be coupled with various boronic acids.

Experimental Protocol: General Suzuki-Miyaura Coupling of a Halogenated this compound Derivative

Materials:

-

Halogenated this compound derivative (e.g., 3-chloro-5-fluoro-2-methoxypyridine)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., Na₃PO₄)

-

Solvent (e.g., Dioxane/Water)

Procedure:

-

In a reaction vessel, combine the halogenated this compound derivative (1 equiv.), the arylboronic acid (1.5 equiv.), palladium catalyst (0.03 equiv.), and base (3 equiv.).[6]

-

Add the degassed solvent system (e.g., dioxane and water).[6]

-

Heat the reaction mixture under an inert atmosphere at a temperature ranging from 65 to 100 °C.[6]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals. Halogenated derivatives of this compound can be coupled with a variety of amines using this methodology.

Experimental Protocol: General Buchwald-Hartwig Amination

Materials:

-

Aryl halide or triflate (e.g., a derivative of this compound)

-

Primary or secondary amine

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Phosphine ligand (e.g., BINAP)

-

Strong base (e.g., NaOt-Bu)

-

Anhydrous solvent (e.g., Toluene)

Procedure:

-

To a reaction vessel under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.[7]

-

Add the aryl halide/triflate and the amine to the vessel.

-

Add the anhydrous solvent and heat the mixture, typically between 25 °C and 100 °C.[7]

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After cooling, quench the reaction and perform an aqueous workup.

-

Extract the product with an organic solvent, dry, and purify by chromatography.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Application in the Synthesis of Kinase Inhibitors

This compound and its derivatives are instrumental in the synthesis of several targeted cancer therapies.

Osimertinib (AZD9291): A third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, osimertinib is used to treat non-small cell lung cancer with specific EGFR mutations. The synthesis of osimertinib involves the coupling of a pyrimidine core with a substituted aniline, which can be derived from 4-fluoro-2-methoxyaniline, a close analog of the title compound.[8][9]

Crizotinib: This is an anaplastic lymphoma kinase (ALK) and c-MET inhibitor. While direct synthesis from this compound is not the primary route, structurally similar fluorinated pyridine moieties are key components of the final drug, highlighting the importance of this class of building blocks in accessing such complex molecules.[10]

Associated Signaling Pathways

The therapeutic efficacy of kinase inhibitors derived from this compound stems from their ability to modulate specific cellular signaling pathways that are often dysregulated in cancer.

EGFR Signaling Pathway: The epidermal growth factor receptor (EGFR) pathway is crucial for cell growth, proliferation, and survival.[11] In many cancers, EGFR is overactive, leading to uncontrolled cell division. Osimertinib targets mutated forms of EGFR, inhibiting its downstream signaling.

Caption: Simplified representation of the EGFR signaling cascade.

ALK and MET Signaling Pathways: The ALK and MET receptor tyrosine kinases are involved in cell growth, survival, and migration.[7][12] Chromosomal rearrangements leading to constitutively active ALK fusion proteins or amplification/mutation of MET are oncogenic drivers in various cancers. Crizotinib effectively inhibits these kinases, blocking their downstream signaling cascades.

Caption: Overview of key downstream pathways of ALK and MET.

Conclusion

This compound stands out as a highly valuable and versatile building block in contemporary organic synthesis. Its unique substitution pattern provides a scaffold that can be readily elaborated through a variety of modern synthetic methodologies to generate a diverse array of complex molecules. The successful application of this compound and its derivatives in the synthesis of potent kinase inhibitors for cancer therapy underscores its significance in drug discovery and development. The detailed information and protocols provided in this guide aim to facilitate its broader application by researchers and scientists in their pursuit of novel chemical entities with significant biological and material properties.

References

- 1. This compound | C6H6FNO | CID 2783175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Fluoro-2-methoxypyridine | C6H6FNO | CID 338458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromo-3-fluoro-2-methoxypyridine | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]

- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Osimertinib Mesylate [cjph.com.cn]

- 10. medkoo.com [medkoo.com]

- 11. spectrabase.com [spectrabase.com]

- 12. rsc.org [rsc.org]

A Technical Guide to the Synthesis of Fluoropyridine Derivatives

Introduction

Fluoropyridine derivatives are indispensable structural motifs in modern chemistry, particularly within the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms into the pyridine ring can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] This has led to the inclusion of fluoropyridine scaffolds in numerous FDA-approved drugs.[1] Consequently, the development of efficient and regioselective methods for the synthesis of these valuable compounds is a primary focus of chemical research. This guide provides an in-depth review of the core synthetic strategies, complete with quantitative data, detailed experimental protocols, and workflow visualizations.

Core Synthetic Strategies

The synthesis of fluoropyridines can be broadly categorized into several key approaches, each with distinct advantages depending on the desired substitution pattern and available starting materials. The primary methods include direct C-H fluorination, functional group interconversion (e.g., from aminopyridines), halogen exchange (Halex) reactions, and syntheses starting from pyridine N-oxides.

Caption: Figure 1: Major Synthetic Pathways to Fluoropyridines.

Direct C-H Fluorination

Direct C-H fluorination represents a highly atom-economical and powerful strategy for synthesizing fluoropyridines, as it avoids the need for pre-functionalized substrates. A leading method in this category involves the site-selective fluorination of pyridines and diazines at the position adjacent to a ring nitrogen (C2-position) using silver(II) fluoride (AgF₂).[2] This reaction is notable for its operational simplicity, broad substrate scope, and mild conditions, typically proceeding at ambient temperature.[2][3]

The mechanism is inspired by the classic Chichibabin amination reaction and allows for the late-stage functionalization of complex molecules, making it particularly valuable in drug discovery.[2][4] The resulting 2-fluoropyridines can also serve as versatile intermediates for subsequent nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups.[4]

Quantitative Data for AgF₂-Mediated C-H Fluorination

| Substrate | Product | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 3-Phenylpyridine | 2-Fluoro-3-phenylpyridine | AgF₂ | MeCN | 25 | 1 | 82 | [3] |

| 3-Chloropyridine | 2-Fluoro-3-chloropyridine | AgF₂ | MeCN | 25 | 1 | 75 | [2][5] |

| 3-Bromopyridine | 2-Fluoro-3-bromopyridine | AgF₂ | MeCN | 25 | 1 | 71 | [2][5] |

| Methyl 5-bromopicolinate | Methyl 2-fluoro-5-bromopicolinate | AgF₂ | MeCN | 25 | 1 | 85 | [4] |

| 3-Cyanopyridine | 2-Fluoro-3-cyanopyridine | AgF₂ | MeCN | 25 | 1 | 68 | [4] |

| 3-(Trifluoromethyl)pyridine | 2-Fluoro-3-(trifluoromethyl)pyridine | AgF₂ | MeCN | 25 | 1 | 72 | [4] |

Experimental Protocol: Synthesis of 2-Fluoro-3-phenylpyridine

The following protocol is adapted from the procedure detailed in Organic Syntheses.[3]

Materials:

-

3-Phenylpyridine (1.00 g, 6.44 mmol, 1.0 equiv)

-

Silver(II) fluoride (AgF₂, 2.82 g, 19.3 mmol, 3.0 equiv)

-

Anhydrous acetonitrile (MeCN, 64 mL)

-

Hexanes, Ethyl Acetate (for chromatography)

Procedure:

-

An oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar is charged with silver(II) fluoride.

-

The flask is sealed with a rubber septum and purged with an inert atmosphere (e.g., nitrogen or argon).

-

Anhydrous acetonitrile is added via syringe, and the resulting black suspension is stirred vigorously.

-

A solution of 3-phenylpyridine in anhydrous acetonitrile is added dropwise to the stirred suspension over 5 minutes.

-

The reaction mixture is stirred at 25 °C. The internal temperature may rise slightly but can be maintained with a water bath.[3]

-

The reaction is monitored by TLC (95:5 hexanes:ethyl acetate).

-

Upon completion (typically 1 hour), the reaction is quenched by the addition of 50 mL of hexanes.

-

The mixture is filtered through a pad of Celite, and the filter cake is washed with ethyl acetate.

-

The combined filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a heptane/ethyl acetate gradient to yield 2-fluoro-3-phenylpyridine as a colorless oil.

Caption: Figure 2: Workflow for AgF₂-Mediated C-H Fluorination.

Synthesis from Aminopyridines (Diazotization)

The transformation of an amino group into a fluorine atom via a diazonium salt intermediate is a classic and reliable method for synthesizing fluoropyridines. This process, often referred to as the Balz-Schiemann reaction or a modification thereof, typically involves treating an aminopyridine with a diazotizing agent (like NaNO₂) in the presence of a fluoride source such as anhydrous hydrogen fluoride (HF) or an HF-pyridine solution.[6] This method can provide high yields and is a well-established route to various fluoropyridine isomers.[6]

Quantitative Data for Fluorination via Diazotization

| Substrate | Product | Conditions | Yield (%) | Reference |

| 2-Amino-3-nitropyridine | 2-Fluoro-3-nitropyridine | NaNO₂, HF-pyridine, 0-20 °C | 95 | [6] |

| 4-Aminopyridine | 4-Fluoropyridine | NaNO₂, Anhydrous HF | 54 | [6] |

| 2-Acetamido-5-aminopyridine | 2-Acetamido-5-fluoropyridine diazonium tetrafluoroborate | NaNO₂, HBF₄, EtOH, 25 °C | 87 (diazonium salt) | [7] |

Experimental Protocol: Synthesis of 2-Fluoro-3-nitropyridine

The following protocol is based on the high-yield procedure reported by Boudakian.[6]

Materials:

-

2-Amino-3-nitropyridine

-

Sodium nitrite (NaNO₂)

-

Hydrogen fluoride-pyridine solution (e.g., Olah's reagent)

-

Appropriate solvent (if necessary)

-

Neutralizing agent (e.g., NaHCO₃ solution)

Procedure:

-

Caution: Anhydrous HF and HF-pyridine are highly corrosive and toxic. All operations must be conducted in a specialized fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shield.

-

A reaction vessel made of a suitable fluoropolymer (e.g., Teflon) is charged with a solution of 2-amino-3-nitropyridine in HF-pyridine.

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium nitrite is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to 20 °C and stirred until gas evolution (N₂) ceases, indicating the decomposition of the diazonium salt.

-

The reaction mixture is carefully poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate or another suitable base.

-

The aqueous mixture is extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to afford pure 2-fluoro-3-nitropyridine.

Halogen Exchange (Halex) Reaction

The Halogen Exchange (Halex) reaction is a cornerstone of industrial fluoropyridine synthesis.[8] This nucleophilic aromatic substitution involves replacing a chlorine or bromine atom on the pyridine ring with fluorine. The reaction typically employs an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), as the fluorine source.[8] High temperatures and polar aprotic solvents (e.g., sulfolane, DMF) are often required to drive the reaction to completion. The synthesis of the widely used building block, pentafluoropyridine, is achieved by treating pentachloropyridine with anhydrous potassium fluoride at high temperatures.[9][10]

Quantitative Data for Halex Reactions

| Substrate | Product | Fluoride Source | Conditions | Yield (%) | Reference |

| Pentachloropyridine | Pentafluoropyridine | Anhydrous KF | Sulfolane, High Temp. | 83 | [9] |

| 3-Chloropyridine | 3-Fluoropyridine | KF or CsF | Phase-transfer catalyst may be used | Not specified | [8] |

Synthesis from Pyridine N-Oxides

Utilizing pyridine N-oxides as starting materials offers a unique activation strategy for the pyridine ring, facilitating nucleophilic substitution.[11] This approach has recently been demonstrated as a novel and effective method for the direct fluorination of the pyridine ring, particularly for accessing meta-substituted fluoropyridines, which are otherwise challenging to synthesize.[12] For instance, the direct fluorination of 3-bromo-4-nitropyridine N-oxide at room temperature yields the corresponding 3-fluoro product, which can be further transformed.[12] This method holds significant potential, especially for the synthesis of radiolabeled compounds for applications like positron emission tomography (PET).[12]

Conclusion

The synthesis of fluoropyridine derivatives is a rich and evolving field, driven by the critical importance of these compounds in life sciences and materials science. Researchers have a diverse toolkit of methods at their disposal, from the atom-economical direct C-H fluorination with AgF₂ to classical, high-yield diazotization reactions and robust industrial Halex processes. Newer strategies, such as those employing pyridine N-oxides or rhodium catalysis, continue to expand the boundaries of what is possible, enabling access to previously difficult-to-make substitution patterns.[6][12] The choice of synthetic route ultimately depends on factors such as the desired regiochemistry, substrate availability, functional group tolerance, and scalability requirements.

References

- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. orgsyn.org [orgsyn.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]

- 8. nbinno.com [nbinno.com]

- 9. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Ascendant Therapeutic Potential of 5-Fluoro-2-methoxypyridine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and favorable pharmacological profiles has led medicinal chemists to explore a diverse range of heterocyclic scaffolds. Among these, the 5-fluoro-2-methoxypyridine core has emerged as a privileged structure, serving as a versatile building block in the synthesis of innovative drug candidates.[1] The strategic incorporation of a fluorine atom and a methoxy group onto the pyridine ring imparts a unique combination of electronic and steric properties, influencing the molecule's reactivity, metabolic stability, and target-binding interactions.[1][2] This technical guide provides an in-depth overview of the biological activities of this compound analogs, with a focus on their potential as anticancer agents.

The Strategic Advantage of the this compound Scaffold

The pyridine ring is a ubiquitous motif in a multitude of FDA-approved drugs, valued for its ability to engage in various biological interactions. The addition of a fluorine atom at the 5-position is a well-established strategy in medicinal chemistry to enhance metabolic stability and increase lipophilicity, which can lead to improved pharmacokinetic profiles.[1] The methoxy group at the 2-position, an electron-donating group, can modulate the electronic properties of the pyridine ring and influence its binding to biological targets.[1] This strategic combination of substituents makes the this compound scaffold a highly sought-after precursor for the development of new drugs, particularly in the realm of kinase inhibitors.[1]

Anticancer Activity of Structurally Related Analogs

While comprehensive studies on a wide array of this compound analogs are still emerging, research on structurally related 2-methoxypyridine derivatives provides significant insights into their potential as cytotoxic agents. A notable study focused on a series of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles has demonstrated their potent antiproliferative activity against various human cancer cell lines. The following table summarizes the in vitro cytotoxic activity of these analogs.

| Compound ID | R Group (at 4-position of Pyridine) | IC50 (µM) vs. HepG2 (Liver Cancer) | IC50 (µM) vs. DU145 (Prostate Cancer) | IC50 (µM) vs. MBA-MB-231 (Breast Cancer) |

| 5a | Phenyl | > 10 | > 10 | > 10 |

| 5b | 4-Methylphenyl | 8.23 | 7.14 | 9.05 |

| 5c | 4-Methoxyphenyl | 6.45 | 5.89 | 7.21 |

| 5d | 4-Bromophenyl | 2.11 | 1.87 | 3.02 |

| 5e | 2-Methoxyphenyl | 4.33 | 3.98 | 5.17 |

| 5f | 3,4-Dimethoxyphenyl | 7.12 | 6.54 | 8.33 |

| 5g | 4-Chlorophenyl | 1.56 | 1.23 | 2.45 |

| 5h | 4-Nitrophenyl | 3.01 | 2.76 | 4.11 |

| 5i | 3-Nitrophenyl | 4.87 | 4.12 | 6.03 |

Experimental Protocols